molecular formula C17H15N3O4S2 B4927278 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide

Cat. No.: B4927278
M. Wt: 389.5 g/mol
InChI Key: HXUGMKZYNNQLCR-UHFFFAOYSA-N
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Description

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide is a heterocyclic acetamide derivative featuring a benzothiazole core substituted with an ethoxy group at the 6-position and a sulfanyl-acetamide moiety linked to a 2-nitrophenyl group. Benzothiazole derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties .

Properties

IUPAC Name

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4S2/c1-2-24-11-7-8-13-15(9-11)26-17(19-13)25-10-16(21)18-12-5-3-4-6-14(12)20(22)23/h3-9H,2,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUGMKZYNNQLCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)SCC(=O)NC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with ethyl bromoacetate under basic conditions.

    Introduction of the Ethoxy Group: The ethoxy group is introduced by reacting the benzothiazole intermediate with ethyl iodide in the presence of a base.

    Formation of the Acetamide Moiety: The acetamide moiety is formed by reacting the benzothiazole derivative with 2-nitroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation, resulting in the corresponding amine derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents such as alkyl halides or acyl chlorides.

Scientific Research Applications

2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its ability to interact with various biological targets.

    Agriculture: It is explored as a potential pesticide or herbicide, leveraging its biological activity to protect crops from pests and diseases.

    Materials Science: The compound is investigated for its use in the development of organic semiconductors and other advanced materials due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Benzothiazole Modifications: Ethoxy (6-position) and nitro (2-nitrophenyl) groups distinguish the target compound from analogs like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide, which lacks the benzothiazole core but retains the sulfanyl-acetamide linkage .
  • Electronic Effects : The 2-nitrophenyl group introduces strong electron-withdrawing character, contrasting with electron-donating groups (e.g., ethoxy in ) or halogenated aryl rings (e.g., 4-chlorophenyl in ).

Insights :

  • Antibacterial Activity : The target compound’s ethoxy and nitro groups may enhance membrane penetration compared to triazole derivatives (e.g., Compound 38) but require MIC validation .
  • Enzyme Inhibition : Benzothiazole-trimethoxyphenyl analogs (e.g., BTA) show high CK-1δ affinity, suggesting that the target’s nitro group could similarly modulate enzyme binding .

Physicochemical Properties

Physical properties vary with substituents (Table 3):

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility Trends Reference
This compound ~376.45 (Calculated) Not reported Likely low aqueous solubility
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t) 428.5 165–167 Moderate in DMSO
N-(2-ethoxyphenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetamide ~407.44 (Calculated) Not reported Similar to target compound

Notes:

  • The nitro group in the target compound likely reduces aqueous solubility compared to halogenated or methoxy-substituted analogs .
  • Melting points correlate with crystallinity, influenced by hydrogen bonding patterns observed in crystal structures .

Crystallographic and Conformational Analysis

  • Torsion Angles : In N-phenyl-2-(phenylsulfanyl)acetamide analogs, the Cphenyl—S—C—Ccarbonyl torsion angle averages ~80°, suggesting a bent conformation that may influence packing and stability .
  • Hydrogen Bonding: Compounds like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide form intramolecular N—H⋯N bonds and intermolecular dimers, enhancing crystal lattice stability .

Biological Activity

The compound 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide is a member of the benzothiazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N2O2S2C_{19}H_{20}N_{2}O_{2}S_{2} with a molecular weight of 372.51 g/mol. The structural representation includes a benzothiazole moiety, an ethoxy group, and a nitrophenyl acetamide structure, which contribute to its biological activity.

PropertyValue
Molecular Weight372.51 g/mol
Molecular FormulaC19H20N2O2S2
LogP4.0994
Polar Surface Area40.485 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

Biological Activities

Research indicates that benzothiazole derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Compounds similar to this compound have demonstrated significant antimicrobial effects against various bacterial strains such as Staphylococcus aureus and fungi like Aspergillus niger .
  • Antitumor Activity : Studies have shown that benzothiazole derivatives can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties by inhibiting key inflammatory mediators and pathways .
  • Enzyme Inhibition : Similar compounds have been reported as effective inhibitors of enzymes such as monoamine oxidase and heat shock protein 90, suggesting potential applications in treating neurodegenerative diseases and cancer .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular processes.
  • Receptor Modulation : It could act on various receptors, influencing signaling pathways associated with inflammation and cell growth.

Case Studies

  • Antimicrobial Screening : A study evaluated the antimicrobial activity of various benzothiazole derivatives using the disc diffusion method. Compounds with similar structures showed inhibition zones ranging from 16 mm to 22 mm against Gram-positive bacteria and fungi .
  • Antitumor Evaluation : In vitro studies demonstrated that certain derivatives led to significant reductions in cell viability in cancer cell lines, indicating their potential as anticancer agents .
  • Inflammation Models : Animal models treated with related compounds exhibited reduced inflammation markers, supporting their use in anti-inflammatory therapies .

Q & A

Q. What are the key steps in synthesizing 2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide?

The synthesis typically involves multi-step organic reactions, including:

  • Sulfanyl-acetamide coupling : Reaction between a benzothiazole derivative (e.g., 6-ethoxy-1,3-benzothiazole-2-thiol) and a nitro-substituted acetamide precursor.
  • Nitro-phenyl functionalization : Introduction of the 2-nitrophenyl group via nucleophilic substitution or amide bond formation. Reaction conditions (temperature, solvent, time) must be optimized to prevent side reactions. Analytical methods like HPLC and NMR are critical for monitoring intermediates and confirming purity .

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : To confirm the positions of ethoxy, sulfanyl, and nitro groups via proton/carbon chemical shifts.
  • High-Performance Liquid Chromatography (HPLC) : To assess purity and isolate intermediates.
  • Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis. Structural ambiguities (e.g., nitro group orientation) may require X-ray crystallography .

Q. What are the primary biological targets or activities reported for this compound?

While direct data on this compound is limited, structurally related benzothiazole-sulfanyl acetamides exhibit:

  • Antimicrobial activity : Targeting bacterial enzymes (e.g., DNA gyrase) via sulfanyl and nitro group interactions.
  • Anticancer potential : Inhibition of kinase pathways or apoptosis induction. Fluorinated analogs show enhanced activity against resistant strains .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the sulfanyl-acetamide coupling step?

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but may require inert atmospheres to avoid oxidation.
  • Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve thiolate anion availability.
  • Temperature control : Moderate heating (60–80°C) balances reaction rate and side-product formation. Yield improvements (from ~50% to >80%) have been reported with iterative HPLC monitoring .

Q. How do structural modifications (e.g., ethoxy vs. methoxy groups) impact biological activity?

  • Ethoxy group : Enhances lipophilicity, improving membrane permeability. Comparative studies show a 2–3× increase in bioavailability over methoxy analogs.
  • Nitro group position : The 2-nitro substitution on the phenyl ring stabilizes π-π stacking with target proteins, as shown in docking studies. Substituting the benzothiazole core with pyrimidine reduces activity, highlighting the scaffold’s importance .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

  • Isotopic labeling : Use of deuterated solvents or ¹³C-labeled precursors to distinguish overlapping signals.
  • Dynamic NMR : Temperature-dependent studies to identify conformational equilibria (e.g., nitro group rotation).
  • Comparative analysis : Cross-referencing with structurally validated analogs (e.g., NIST database entries) .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Use software like AutoDock Vina to model binding to bacterial gyrase (PDB ID: 1KZN). The sulfanyl group shows strong hydrogen bonding with Asp73.
  • Pharmacophore mapping : Identify critical features (nitro group as an electron acceptor; benzothiazole as a hydrophobic moiety).
  • ADMET prediction : Tools like SwissADME forecast moderate blood-brain barrier penetration and CYP450 metabolism .

Methodological Challenges and Solutions

Q. Why might HPLC purification fail to isolate high-purity product, and how is this addressed?

  • Challenge : Co-elution of byproducts (e.g., unreacted nitroaniline derivatives).
  • Solution : Gradient elution with acetonitrile/water (70:30 to 90:10) improves resolution. Alternatively, use preparative TLC with silica gel GF254 .

Q. How does crystallographic data inform structural validation?

Single-crystal X-ray diffraction reveals:

  • Nitro group torsion angles : Deviations from planarity (e.g., O1–N1–C3–C2 = -16.7°) affect electronic properties.
  • Intermolecular interactions : Hydrogen bonding (e.g., C9–H9B⋯O3) stabilizes crystal packing, relevant for solubility studies .

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